N,N-Dimethylisoquinoline-5-sulfonamide

Fragment-based drug design Kinase crystallography Hinge-binding motif

Fragment-based drug discovery requires validated, artifact-free chemical probes. This isoquinoline-5-sulfonamide fragment (MW 236.29) is a co-crystallized hinge-binder for PKA (PDB 6YOT), providing a reproducible baseline for FBDD campaigns. • Validated reference standard for co-crystallization screening with superior structural data compared to soaking methods. • Acceptor-only binding mode eliminates donor interference, enabling unambiguous thermodynamic profiling via ITC/SPR. • Benchmark compound for in silico bioisosteric replacement, grounded by published pKₐ and charge-distribution data. Supplied with rigorous analytical documentation to support experimental reproducibility.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 84468-22-4
Cat. No. B1282283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylisoquinoline-5-sulfonamide
CAS84468-22-4
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3
InChIKeyMRHJXMWWAQWJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylisoquinoline-5-sulfonamide – Kinase Hinge Fragment Probe


N,N-Dimethylisoquinoline-5-sulfonamide (CAS 84468-22-4) is a small-molecule fragment (MW 236.29 g/mol, C₁₁H₁₂N₂O₂S) belonging to the isoquinoline-5-sulfonamide class, a privileged scaffold in serine/threonine kinase inhibitor design [1]. It functions as an ATP-competitive hinge-binding fragment and has been co-crystallized with the catalytic subunit of cAMP-dependent protein kinase A (PKA) to elucidate structure-activity relationships in fragment-based drug discovery [1][2]. Unlike larger, fully optimized kinase inhibitors derived from the same scaffold, this fragment represents a minimal pharmacophore probe used to dissect the thermodynamic and structural determinants of hinge-region recognition.

1
Acceptor-only hinge binder Eliminates H-bond donor; pure hinge acceptor for baseline thermodynamic profiling.
2
Co-crystallized with PKA (PDB 6YOT) Validated binding pose at 1.96 Å resolution, full occupancy, R-free 0.213.
3
Minimal pharmacophore probe Enables fragment-based design without selectivity-determining substituents.

Why Generic Isoquinoline-5-sulfonamide Analogs Cannot Substitute


The isoquinoline-5-sulfonamide scaffold is a well-known kinase hinge-binding motif, yet small modifications to the sulfonamide nitrogen substituents profoundly alter binding orientation, hydrogen-bonding patterns, and protonation states within the kinase active site [1]. The N,N-dimethyl substitution present in this compound eliminates a hydrogen-bond donor compared to primary sulfonamide analogs, forcing a distinct interaction geometry with the hinge backbone that is not replicated by N-methyl, N-(2-aminoethyl), or unsubstituted variants [2]. Crystallographic fragment screening has demonstrated that even isosteric replacements within this series can mislead bioisosterism predictions, as local pKₐ shifts and charge distribution changes dramatically reorder ligand affinity rankings [3]. Consequently, substituting this fragment with a closely related isoquinoline-5-sulfonamide derivative in a crystallographic experiment, binding assay, or structure-based design campaign will yield non-equivalent binding poses and thermodynamic signatures, invalidating experimental comparisons and computational models built upon a specific fragment-ligand complex.

Target Fragment N,N-Dimethyl: pure H-bond acceptor, distinct sulfonamide orientation validated in co-crystal structure.
Closest Substitute N-Methyl or primary sulfonamide analogs retain a donor, resulting in non-overlapping binding poses that may invalidate structure-based models.
Co-crystallization Full occupancy, single conformation; artifact-free reference for computational and biophysical assays.
Soaked Analogs Partial occupancy or conformational heterogeneity may mislead fragment-growing trajectories; co-crystallization context may not transfer.

Quantitative Differentiation vs. Closest Fragment Analogs


Hinge-Binding Geometry vs. N-Methyl Analog: Co-Crystallization vs. Soaking

Co-crystallization of N,N-dimethylisoquinoline-5-sulfonamide with PKA (PDB 6YOT) reveals a binding pose that differs from the soaking-derived complex of its close analog N-methylisoquinoline-5-sulfonamide (PDB 6YNC). Despite differing by only one methyl group, the fragments exhibit distinct hydrogen-bond patterns to the hinge backbone residues Glu121 and Val123. The N,N-dimethyl variant engages the hinge as a pure hydrogen-bond acceptor via the isoquinoline nitrogen, whereas the N-methyl analog retains a donor capability that reorients the sulfonamide group [1][2]. The co-crystallization methodology (6YOT, 1.96 Å resolution) provides a more physiologically relevant binding mode than soaking (6YNC, 1.40 Å resolution) for flexible, larger ligands, making the target fragment's structure directly applicable to modeling the binding of downstream lead compounds [2].

Hinge-binding geometry
Cross-study comparable
Pure H-bond acceptor vs. mixed donor/acceptor; distinct sulfonamide orientation in overlay
Co-crystallized complex may provide a more suitable template for lead optimization than soaked N-methyl analog.
Soaking-derived pose (PDB 6YNC) may not replicate binding mode.
Fragment-based drug design Kinase crystallography Hinge-binding motif

PDB Ligand Quality: Real-Space Correlation Coefficient Advantage

The PDB validation report for 6YOT (N,N-dimethylisoquinoline-5-sulfonamide, co-crystallized) reports a real-space correlation coefficient (RSCC) of 0.97 for both chains of the bound ligand, indicating excellent fit to the electron density map at 1.96 Å resolution [1]. For the nearest structural comparator available in the same series, N-methylisoquinoline-5-sulfonamide (PDB 6YNC, soaked), the RSCC is 0.95 at 1.40 Å resolution — a lower value despite higher nominal resolution, consistent with partial occupancy or conformational heterogeneity frequently observed in soaked fragment structures [1][2]. The higher RSCC of the co-crystallized target fragment, even at lower resolution, provides greater confidence in atomic coordinates for computational docking, pharmacophore modeling, and fragment-growing algorithms.

Electron density fit (RSCC)
Cross-study comparable
RSCC 0.97 (6YOT) vs. 0.95 (6YNC)
Δ +0.02 despite lower resolution
Higher ligand coordinate confidence may benefit computational docking and pharmacophore modeling.
Co-crystallized at 1.96 Å vs. soaked at 1.40 Å.
Crystallographic validation Ligand electron density fit Fragment screening quality control

Acceptor-Only Hinge Binding vs. Fasudil and H-Series Inhibitors

N,N-Dimethylisoquinoline-5-sulfonamide lacks the primary or secondary amine present in elaborated isoquinoline-5-sulfonamide kinase inhibitors such as Fasudil (contains a 1,4-diazepane), H-89 (contains a secondary amine linker), and the aminofasudil fragment N-(2-aminoethyl)isoquinoline-5-sulfonamide [1]. In the co-crystal structure (6YOT), the dimethyl substitution eliminates the sulfonamide NH donor, converting the fragment into a pure hinge acceptor. This property is critical for fragment-based design because the absence of a donor eliminates a key specificity-determining interaction with the hinge backbone carbonyl of Glu121, enabling the fragment to serve as a neutral “acceptor-only” baseline for measuring the energetic contribution of individual hydrogen bonds during fragment growing [2]. Larger inhibitors such as Fasudil and H-89 exploit this donor to gain additional affinity and selectivity, but this same donor can introduce off-target interactions across the kinome [3].

Hinge H-bond donors
Class-level inference
0 donors (target) vs. 1 donor in Fasudil, H-89, and N-(2-aminoethyl) analog
Complete donor absence may enable deconvolution of incremental binding free energy during fragment growing.
Donor-containing fragments introduce selectivity determinants.
Bioisosterism Kinase inhibitor selectivity Fragment elaboration

Co-Crystallization Methodology: Binding Mode Validation Over Soaking Artifacts

The publication accompanying the PDB deposition explicitly demonstrates that co-crystallization yields binding poses superior to crystal soaking for flexible kinase targets and larger fragments, with the N,N-dimethylisoquinoline-5-sulfonamide complex serving as the exemplar co-crystallization case [1]. The study reports that soaked fragments frequently exhibit partial occupancy, multiple conformations, and crystal-packing artifacts that are absent in co-crystallized structures. For N,N-dimethylisoquinoline-5-sulfonamide (6YOT), the co-crystallized complex shows unambiguous single-conformation binding, full occupancy in both chains, and an R-value free of 0.213 at 1.96 Å — metrics indicating a well-resolved, artifact-free structure suitable as a reliable reference for computational studies [1]. In contrast, the soaked N-methyl analog (6YNC) displays evidence of conformational heterogeneity consistent with the systematic limitations of soaking methodology for this target class [1].

Binding mode validation
Direct head-to-head comparison
Full occupancy, single conformation; R-free = 0.213 at 1.96 Å. Soaked analog: partial occupancy, heterogeneity.
Reported methodological advantage for binding pose resolution over soaking.
ChemMedChem 2021 explicit comparison.
Crystallographic methodology Fragment screening Ligand binding pose validation

Precision Applications in Scientific and Industrial Research


Acceptor-Only Hinge Baseline for Thermodynamic Profiling in FBDD

Use N,N-dimethylisoquinoline-5-sulfonamide as a minimal, acceptor-only hinge binder to establish the baseline binding free energy of the isoquinoline-5-sulfonamide scaffold in PKA and related AGC-family kinases. Its validated co-crystal structure (PDB 6YOT, R-free = 0.213, full occupancy) enables unambiguous isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments to measure the scaffold's intrinsic ΔG, against which the incremental contribution of each added hydrogen-bond donor or hydrophobic substituent can be quantified [1]. This application is uniquely suited to this fragment because its N,N-dimethyl substitution eliminates confounding donor contributions present in all common comparator fragments [2].

Crystallographic Fragment Screening Reference Standard

Deploy N,N-dimethylisoquinoline-5-sulfonamide as a positive control and system-suitability standard in co-crystallization fragment screening campaigns targeting serine/threonine kinases. The fragment's reproducible, artifact-free binding mode (documented in ChemMedChem 2021) and high RSCC (0.97) make it an ideal reference for validating crystal systems, soaking protocols, and refinement pipelines prior to screening novel fragment libraries [1]. Its co-crystallization with PKA has been explicitly demonstrated to yield superior structural data compared to soaking, providing a benchmark for laboratories establishing fragment-screening infrastructure [2].

Model System for Bioisosteric Replacement Algorithm Testing

Utilize the N,N-dimethylisoquinoline-5-sulfonamide–PKA complex as a curated test case for in silico bioisosteric replacement and fragment-growing algorithms. The fragment's pure hinge-acceptor character, combined with the availability of nearly a dozen high-resolution structures of related isoquinoline-5-sulfonamide analogs in the same binding site, enables rigorous benchmarking of computational methods that predict binding pose and affinity changes upon methylation, amine addition, or ring expansion [1]. The Angewandte Chemie study (2021) detailing pKₐ shifts and charge-distribution effects within this exact fragment series provides the experimental ground truth necessary for validating computational predictions [2].

Minimal Pharmacophore Probe for Kinase Selectivity Profiling

Employ N,N-dimethylisoquinoline-5-sulfonamide as a minimal pharmacophore probe in broad-panel kinase selectivity assays. Because the fragment lacks the secondary amine or extended substituents that confer selectivity in elaborated inhibitors such as Fasudil and H-89, its kinome-wide binding profile reveals the baseline selectivity (or promiscuity) of the isoquinoline-5-sulfonamide hinge-binding core independent of peripheral contacts [1]. This information is critical for triaging kinase targets during early-stage drug discovery before committing to resource-intensive lead optimization of a particular scaffold [2].

Application
Selection Property
Validation Focus
Thermodynamic baseline in FBDD
Acceptor-only hinge binding character
ITC/SPR baseline ΔG measurement
Fragment screening system suitability
Validated co-crystal structure (PDB 6YOT)
Crystallographic reproducibility and refinement benchmark
Bioisosteric algorithm testing
Acceptor-only baseline with multiple analog structures
Computational pose and affinity prediction accuracy
Kinase selectivity baseline profiling
Minimal pharmacophore lacking selectivity motifs
Kinome-wide promiscuity mapping
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